Cas no 169383-17-9 (D-2-Nitrophenylalanine)

D-2-Nitrophenylalanine is a non-natural amino acid derivative featuring a nitro group at the ortho position of the phenyl ring. This chiral compound is primarily utilized in peptide synthesis and biochemical research, where its nitro group serves as a versatile functional handle for further modifications or spectroscopic probes. Its stereochemical purity and stability make it valuable for studying enzyme-substrate interactions, asymmetric catalysis, and structure-activity relationships. The electron-withdrawing nitro group also enhances its utility in photolabile or redox-active applications. Suitable for solid-phase peptide synthesis (SPPS), it offers compatibility with standard protecting group strategies, ensuring precise incorporation into complex molecular architectures.
D-2-Nitrophenylalanine structure
D-2-Nitrophenylalanine structure
Product Name:D-2-Nitrophenylalanine
CAS No:169383-17-9
MF:C9H10N2O4
MW:210.186702251434
MDL:MFCD00270361
CID:65823
PubChem ID:7000154
Update Time:2025-06-11

D-2-Nitrophenylalanine Chemical and Physical Properties

Names and Identifiers

    • (R)-2-Amino-3-(2-nitrophenyl)propanoic acid
    • 2-Nitro-D-phenylalanine
    • D-2-Nitrophe
    • D-2-Nitrophenylalanine
    • D-2-NO2-Phe-OH
    • (2R)-2-ammonio-3-(2-nitrophenyl)propanoate
    • H-D-PHE(2-NO2)-OH
    • D-2-NO2-Phe-OH 2-Nitro-D-Phenylalanine
    • (2R)-2-amino-3-(2-nitrophenyl)propanoic acid
    • (R)-2-AMINO-3-(2-NITRO PHENYL)-PROPIONIC ACID
    • D-2-Nitrophenylalanine≥ 98% (HPLC, Chiral purity)
    • MFCD00270361
    • (R)-2-Amino-3-(2-nitrophenyl)propanoicacid
    • D-2-Nitrophenylalanine (H-D-Phe(2-NO2)-OH)
    • 169383-17-9
    • AKOS016843148
    • AS-41656
    • CS-0100224
    • SCHEMBL8977587
    • AM83437
    • DB-021447
    • MDL: MFCD00270361
    • Inchi: 1S/C9H10N2O4/c10-7(9(12)13)5-6-3-1-2-4-8(6)11(14)15/h1-4,7H,5,10H2,(H,12,13)/t7-/m1/s1
    • InChI Key: SDZGVFSSLGTJAJ-SSDOTTSWSA-N
    • SMILES: OC([C@@H](CC1C=CC=CC=1[N+](=O)[O-])N)=O

Computed Properties

  • Exact Mass: 210.0641
  • Monoisotopic Mass: 210.064
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 251
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 109A^2
  • XLogP3: -1.6

Experimental Properties

  • Density: 1.408
  • Boiling Point: 385.4°C at 760 mmHg
  • Flash Point: 186.9°C
  • Refractive Index: 1.614
  • PSA: 106.46
  • LogP: 1.77270

D-2-Nitrophenylalanine Security Information

  • Hazardous Material Identification: Xi

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D-2-Nitrophenylalanine Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:169383-17-9)D-2-Nitrophenylalanine
Order Number:A811097
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:07
Price ($):472.0
Email:sales@amadischem.com

D-2-Nitrophenylalanine Related Literature

Additional information on D-2-Nitrophenylalanine

D-2-Nitrophenylalanine: A Comprehensive Overview

D-2-Nitrophenylalanine, with the CAS number 169383-17-9, is a significant compound in the field of organic chemistry and biochemistry. This compound is a derivative of phenylalanine, an essential amino acid, with a nitro group attached to the aromatic ring at the 2-position. The introduction of the nitro group imparts unique chemical properties to the molecule, making it a valuable compound in various research and industrial applications.

The structure of D-2-Nitrophenylalanine consists of a central carbon atom (the alpha carbon) bonded to an amino group (-NH2), a carboxylic acid group (-COOH), a hydrogen atom, and a phenyl ring substituted with a nitro group (-NO2) at the 2-position. This configuration gives rise to its chiral nature, with the D-isomer being the focus of this discussion. The presence of the nitro group significantly influences the electronic properties of the aromatic ring, making it more electron-deficient and potentially reactive under certain conditions.

Recent studies have highlighted the importance of D-2-Nitrophenylalanine in drug discovery and development. The compound has been explored as a potential lead molecule in designing novel therapeutic agents due to its ability to modulate protein interactions and enzymatic activities. For instance, researchers have investigated its role in inhibiting specific enzymes involved in metabolic pathways, which could pave the way for treatments targeting metabolic disorders.

In addition to its pharmacological applications, D-2-Nitrophenylalanine has found utility in materials science. Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices. Scientists have reported that incorporating this compound into polymer matrices can enhance the electrical conductivity and optical properties of the resulting materials, which could be beneficial for applications such as flexible displays and sensors.

The synthesis of D-2-Nitrophenylalanine involves multi-step chemical reactions, often starting from phenylalanine or its derivatives. Modern synthetic methods emphasize efficiency and selectivity, utilizing techniques such as enantioselective catalysis and asymmetric synthesis to obtain high yields of the desired enantiomer. These advancements have significantly improved the scalability of production processes, making it feasible for large-scale manufacturing.

From an analytical standpoint, determining the purity and structure of D-2-Nitrophenylalanine requires advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These methods provide critical insights into the molecular structure, stereochemistry, and impurity profiles of the compound. Recent advancements in analytical chemistry have further enhanced our ability to characterize such compounds with greater precision and sensitivity.

In terms of safety considerations, handling D-2-Nitrophenylalanine requires adherence to standard laboratory protocols due to its potential hazards when exposed to heat or strong oxidizing agents. Proper storage conditions are essential to maintain its stability and prevent decomposition or contamination.

The ongoing research into D-2-Nitrophenylalanine continues to uncover new applications and insights into its chemical behavior. As technology advances, we can expect further innovations that leverage this compound's unique properties for diverse fields ranging from medicine to materials science.

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Amadis Chemical Company Limited
(CAS:169383-17-9)D-2-Nitrophenylalanine
A811097
Purity:99%
Quantity:5g
Price ($):472.0
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